molecular formula C7H15NO B6272762 rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans CAS No. 4965-24-6

rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans

Cat. No. B6272762
CAS RN: 4965-24-6
M. Wt: 129.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans (AMCH) is a cyclic amino alcohol that has been studied for its potential applications in the field of synthetic organic chemistry. AMCH is a chiral molecule with two asymmetric carbon atoms and can be used as a chiral building block in the synthesis of a wide variety of compounds. It has also been studied for its potential applications in the field of medicinal chemistry, where it has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans is not fully understood. However, it is believed to act as an enzyme inhibitor, blocking the activity of certain enzymes involved in biochemical pathways. It has also been shown to have antifungal and antibacterial properties, suggesting that it may have potential applications in the field of medicine.
Biochemical and Physiological Effects
rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in biochemical pathways, as well as having antifungal and antibacterial properties. It has also been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential applications in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans in laboratory experiments is its chirality, which allows for the synthesis of a wide variety of compounds. Additionally, its low cost and ease of synthesis make it an attractive option for use in laboratory experiments. However, the mechanism of action of rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans is not fully understood, and its effects on the human body are not yet known, making it a risky option for use in laboratory experiments.

Future Directions

There are a number of potential future directions for the research and development of rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans. These include further research into its mechanism of action, its potential applications in the field of medicine, and its potential use as a chiral building block in the synthesis of a wide variety of compounds. Additionally, further research into its safety and efficacy for use in laboratory experiments is needed. Other potential future directions include the development of new synthetic methods for the production of rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans, and the development of new applications for its use.

Synthesis Methods

The synthesis of rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans is achieved through a process known as the Stork enamine alkylation reaction, which involves the reaction of an enamine with an alkyl halide. This reaction is catalyzed by a Lewis acid and results in the formation of a chiral secondary amine. The process begins with the formation of an enamine from an aldehyde or ketone in the presence of a tertiary amine. The enamine is then reacted with an alkyl halide to form an aminoketone intermediate, which is then reduced to form rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans.

Scientific Research Applications

Rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans has been studied for its potential applications in the field of synthetic organic chemistry, where it has been used as a chiral building block in the synthesis of a wide variety of compounds. It has also been studied for its potential applications in the field of medicinal chemistry, where it has been shown to have a range of biochemical and physiological effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine and formaldehyde in the presence of hydrochloric acid to form racemic cis/trans-2,6-dimethylpiperidine.", "Step 2: The cis/trans-2,6-dimethylpiperidine is treated with sodium hydroxide to form racemic cis/trans-2,6-dimethylpiperidin-1-ol.", "Step 3: The cis/trans-2,6-dimethylpiperidin-1-ol is reduced with sodium borohydride to form racemic cis/trans-2,6-dimethylpiperidin-1-ol, trans.", "Step 4: The cis/trans-2,6-dimethylpiperidin-1-ol, trans is hydrogenated in the presence of palladium on carbon to form rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans." ] }

CAS RN

4965-24-6

Product Name

rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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